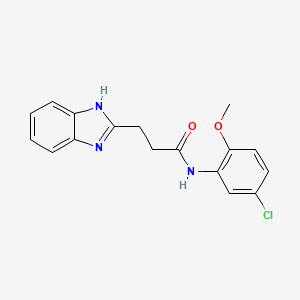![molecular formula C13H14N2O4 B7588915 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential role in regulating cellular processes.
Mécanisme D'action
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor exerts its effects by inhibiting the activity of protein phosphatase 2A (this compound), a serine/threonine phosphatase that plays a crucial role in regulating cellular processes. This compound is involved in the dephosphorylation of various signaling molecules, including Akt, MAPK, and p53, which are essential for cell survival and proliferation. By inhibiting this compound, this compound inhibitor can modulate the activity of these signaling pathways and induce cell death.
Biochemical and Physiological Effects
This compound inhibitor has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and sensitize cancer cells to chemotherapy and radiotherapy. Moreover, this compound inhibitor has been found to protect neurons from oxidative stress and prevent neurodegeneration. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in cellular processes. However, its potency and selectivity can also pose limitations in experimental settings, as high concentrations of this compound inhibitor can lead to off-target effects and toxicity. Moreover, this compound inhibitor has poor solubility and stability, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
Further studies are needed to elucidate the precise mechanism of action of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor and its potential therapeutic applications in various diseases. Moreover, the development of more potent and selective this compound inhibitors with improved pharmacokinetic properties can enhance its efficacy and reduce its toxicity in vivo. Additionally, the identification of biomarkers that can predict the response to this compound inhibitor can help in patient selection and treatment optimization.
Méthodes De Synthèse
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can be synthesized through a multi-step process involving the reaction of morpholine-2-carboxylic acid with pyridine-3-carboxaldehyde, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been extensively studied in various fields of research, including cancer biology, neurodegenerative diseases, and viral infections. It has been shown to have a potential role in regulating cell growth and proliferation, apoptosis, and DNA repair. Moreover, this compound inhibitor has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propriétés
IUPAC Name |
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-12(4-3-10-2-1-5-14-8-10)15-6-7-19-11(9-15)13(17)18/h1-5,8,11H,6-7,9H2,(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZFPQCLKXODQY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)


![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)



![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)